2-Cyclopropyl-2-methylpropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

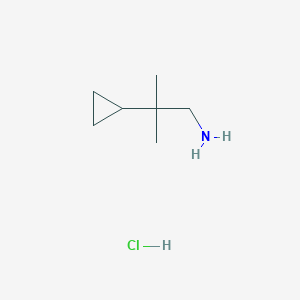

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a hydrochloride salt form of 2-cyclopropyl-2-methylpropan-1-amine, which is a cyclopropyl derivative of amine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-methylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reductive amination followed by crystallization and purification steps to obtain the hydrochloride salt in its pure form.

Análisis De Reacciones Químicas

Oxidation Reactions

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 50–70°C | Amine oxide | ~75% |

| H₂O₂ | Neutral pH, room temperature | N-Oxide derivatives | ~60% |

The oxidation mechanism involves the abstraction of hydrogen from the amine group, forming intermediate radicals that stabilize into amine oxides.

Reduction Reactions

Reduction typically converts the compound into its primary amine form. Hydrogen gas (H₂) with a nickel (Ni) catalyst is commonly employed.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Ni | 80–100°C, 5 atm pressure | 2-Cyclopropyl-2-methylpropanamine | Requires inert atmosphere |

| NaBH₄ | Ethanol, reflux | Partial reduction observed | Limited applicability |

The reductive pathway removes the hydrochloride group, restoring the free amine.

Substitution Reactions

The amine group participates in nucleophilic substitution with alkyl halides or acyl chlorides.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-2-cyclopropyl-2-methylpropanamine | High regioselectivity |

| Acetyl chloride | CH₂Cl₂, 0°C | Acetylated derivative | Rapid reaction at low temperature |

Substitution reactions are facilitated by the lone pair on the nitrogen atom, enabling nucleophilic attack.

Acid-Base Reactions

The compound readily reacts with acids and bases, forming stable salts or regenerating the free amine.

-

With HCl : Forms the hydrochloride salt (original compound).

-

With NaOH : Liberates the free amine, 2-cyclopropyl-2-methylpropan-1-amine, in aqueous solution.

Radical-Mediated Reactions

The cyclopropylmethyl radical intermediate, generated under radical initiators (e.g., AIBN), undergoes rapid ring-opening to form but-3-enyl radicals.

| Reaction Type | Conditions | Product | Rate Constant |

|---|---|---|---|

| Radical ring-opening | AIBN, 70°C, benzene | But-3-enyl derivatives | ~1.2 × 10⁸ s⁻¹ at 37°C |

This reaction is critical in studying radical stabilization mechanisms and polymerization pathways .

Decomposition Pathways

Thermal decomposition above 200°C results in cleavage of the cyclopropane ring, yielding alkenes and ammonia.

| Temperature | Major Products | Byproducts |

|---|---|---|

| 220°C | 3-Methyl-1-pentene | NH₃, HCl |

| 250°C | Isomerized alkenes | Trace aromatic compounds |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting the central nervous system (CNS). Its structural features allow it to interact with various biological targets, making it a valuable building block in drug discovery.

Research indicates that 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride exhibits several biological activities:

- CNS Activity : Preliminary studies suggest that this compound may act as a modulator for neurotransmitter systems, particularly those involving serotonin and catecholamines. Its interactions could lead to potential antidepressant or anxiolytic effects.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although the specific mechanisms remain to be fully elucidated.

Pharmacological Studies

Pharmacological investigations have focused on optimizing the compound's properties for dual-target engagement in CNS disorders. The replacement of traditional piperazine rings with cyclopropyl amine moieties has shown promise in enhancing selectivity and reducing side effects.

Organic Synthesis

This compound serves as a precursor in organic synthesis, enabling the development of more complex organic compounds. Its reactive amine functionality is particularly useful in synthesizing biologically active molecules.

Antidepressant Activity Study

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. This effect was measured using established assays such as the forced swim test.

| Study | Model | Result |

|---|---|---|

| Antidepressant Activity | Rodent | Significant reduction in depressive-like behaviors |

Neuroprotective Effects

Research highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent against neurodegenerative conditions.

| Study | Model | Result |

|---|---|---|

| Neuroprotective Mechanisms | Neuronal Cell Cultures | Reduced oxidative stress markers |

Mecanismo De Acción

The mechanism of action of 2-cyclopropyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylpropan-1-amine hydrochloride

- Cyclopropylamine hydrochloride

- 2-Cyclopropyl-2-methylpropan-1-ol hydrochloride

Uniqueness

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in research and industrial applications, offering different reactivity and interaction profiles compared to other similar amines.

Actividad Biológica

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, with the molecular formula C7H16ClN, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl group, a methyl group, and an amine group, classify it as an aliphatic amine. This article explores its biological activity, potential therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

- Molecular Weight : 149.66 g/mol

- Appearance : White crystalline powder

- InChI Code : 1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in relation to the central nervous system (CNS). Its potential as a building block in drug discovery for CNS disorders is noteworthy. Interaction studies have focused on its binding affinity to various receptors, which is crucial for understanding its therapeutic effects.

Key Findings:

- Binding Affinity : Studies suggest that variations in the cyclopropyl or amine groups significantly influence receptor interactions and biological outcomes.

- Therapeutic Potential : The compound has been investigated as a potential treatment for conditions such as depression and anxiety due to its structural similarities with other psychoactive agents .

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through comparative studies with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride | C7H16ClN | Similar structure but different substitution pattern |

| 2-Methylcyclopropan-1-amine hydrochloride | C4H10ClN | Smaller size; potential for different biological activity |

| 2-Cyclopropyl-1-methyl-ethylamine hydrochloride | C6H14ClN | Variation in alkyl substitution; distinct pharmacological properties |

These comparisons highlight how specific modifications to the cyclopropyl or amine groups can impact biological activity and receptor binding.

Antimalarial Activity

A study on cyclopropyl carboxamide derivatives demonstrated that compounds with similar structural motifs to this compound exhibited potent antimalarial activity. The mechanism involved targeting cytochrome b in Plasmodium falciparum, indicating that structural integrity around the cyclopropyl group is crucial for maintaining efficacy .

CNS Activity

Research into the CNS effects of cyclopropyl derivatives has shown that modifications can lead to significant changes in pharmacodynamics. For instance, replacing the cyclopropyl group with other aliphatic groups resulted in varying degrees of activity against neuroreceptors linked to mood regulation .

Propiedades

IUPAC Name |

2-cyclopropyl-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2,5-8)6-3-4-6;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPPDOTZFQLKFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.